Zinc, chloro(4-methylphenyl)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90252-89-4 |
|---|---|
Molecular Formula |
C7H7ClZn |
Molecular Weight |
192.0 g/mol |
IUPAC Name |
chlorozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DJTOCIZDRVKTCU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[C-]C=C1.Cl[Zn+] |
Origin of Product |
United States |
Synthetic Methodologies for Chloro 4 Methylphenyl Zinc and Analogous Arylzinc Halides
Direct Insertion of Activated Zinc into 4-Methylphenyl Halides
The direct oxidative insertion of zinc metal into the carbon-halogen bond of 4-methylphenyl halides presents the most straightforward and atom-economical route to chloro(4-methylphenyl)zinc. google.com This method's success is heavily reliant on the reactivity of the zinc metal, which often requires activation to overcome a passivating surface layer, typically zinc oxide. google.com
Commercial zinc dust or powder is often sluggish in its reaction with organic halides. nih.govacademie-sciences.fr Consequently, various activation methods have been developed to enhance its reactivity. These strategies aim to clean the metal surface, increase the surface area, or create a more reactive form of zinc. nih.gov
Common activation techniques include:
Acid Washing: Brief treatment with dilute mineral acids like hydrochloric acid (HCl) can remove the passivating oxide layer. nih.govnih.gov
Chemical Treatment: Reagents such as 1,2-dibromoethane, iodine, and trimethylsilyl (B98337) chloride (TMSCl) are used to chemically etch the zinc surface, exposing fresh, reactive metal. nih.govnih.govgoogle.com
Rieke® Zinc: A highly reactive form of zinc is generated by the reduction of a zinc(II) salt, like zinc chloride (ZnCl₂), with a potent reducing agent such as lithium naphthalenide or potassium metal. google.comnih.govwikipedia.org This method produces fine, highly active zinc particles. google.com
Lithium Chloride (LiCl) Activation: The addition of LiCl has been shown to significantly promote the insertion of zinc into aryl iodides and bromides, even with unactivated zinc powder in solvents like tetrahydrofuran (B95107) (THF). nih.govacademie-sciences.fr LiCl is believed to aid in solubilizing the initially formed organozinc species from the metal surface. nih.gov
| Activation Method | Reagent(s) | General Principle | Reference |
|---|---|---|---|
| Acid Washing | Dilute HCl | Removes surface oxide layer. | nih.govnih.gov |
| Chemical Etching | Iodine, 1,2-Dibromoethane, TMSCl | Chemically treats the surface to expose fresh zinc. | nih.govnih.govgoogle.com |
| Rieke® Zinc | ZnCl₂, Lithium Naphthalenide/Potassium | Reduction of a zinc salt to produce highly active zinc powder. | google.comnih.govwikipedia.org |
| Salt-Assisted Activation | LiCl | Promotes insertion and solubilization of the organozinc product. | nih.govacademie-sciences.fr |
The insertion of zinc into an aryl halide bond is a form of oxidative addition, where the metallic zinc(0) is oxidized to zinc(II). The mechanism of this heterogeneous reaction is complex but is generally understood to involve two primary steps:
Oxidative Addition: The aryl halide reacts with the zinc surface to form a surface-bound organozinc intermediate (ArZnX). nih.gov The reactivity trend for the halides is I > Br > Cl, consistent with the C-X bond strength. libretexts.org
Solubilization: The organozinc species is then desorbed from the metal surface into the solution. nih.gov
Transmetalation Reactions for Preparation of Arylzinc Halides
Transmetalation provides a versatile alternative for synthesizing arylzinc halides. This method involves the reaction of a more reactive organometallic compound, such as an organomagnesium or organolithium reagent, with a zinc(II) halide salt, most commonly zinc chloride (ZnCl₂). mdpi.comsigmaaldrich.com This approach is particularly useful when the direct insertion method is inefficient or when the required organometallic precursor is readily available. sigmaaldrich.com
A widely used method for preparing chloro(4-methylphenyl)zinc involves the transmetalation of the corresponding Grignard reagent, 4-methylphenylmagnesium bromide, with zinc chloride. google.com This reaction is typically performed in an ethereal solvent like THF. The Grignard reagent is first prepared from 4-bromotoluene (B49008) and magnesium metal, and then a solution of ZnCl₂ is added. google.comrsc.org
The reaction proceeds as follows: 4-CH₃C₆H₄MgBr + ZnCl₂ → 4-CH₃C₆H₄ZnCl + MgBrCl
This method benefits from the ready availability of Grignard reagents. However, it's important to note that the resulting arylzinc solution will contain magnesium salts, which can sometimes influence the reactivity in subsequent coupling reactions. acs.org Kinetic studies have revealed differences between arylzinc reagents prepared from Grignard and organolithium precursors, suggesting the presence of complex species in solution. acs.org
| Grignard Reagent | Zinc Salt | Product | Byproduct | Reference |
|---|---|---|---|---|
| 4-methylphenylmagnesium bromide | Zinc chloride (ZnCl₂) | Chloro(4-methylphenyl)zinc | Magnesium bromochloride (MgBrCl) | google.com |
Aryllithium reagents can also be used as precursors for arylzinc halides via transmetalation with ZnCl₂. wikipedia.orgresearchgate.net Aryllithiums are typically generated through lithium-halogen exchange or by direct deprotonation of an aromatic compound. The subsequent reaction with a zinc halide is usually very fast, even at low temperatures. researchgate.net
The concept of transmetalation extends beyond just Grignard and organolithium reagents. In a broader sense, organomagnesium compounds are the primary alternative precursors. wikipedia.org A useful variation involves an in situ transmetalation, where an organic halide is treated with magnesium powder in the presence of ZnCl₂ and LiCl. academie-sciences.frthieme-connect.com In this procedure, the highly reactive Grignard reagent is formed and immediately converted to the more stable and less reactive arylzinc halide. academie-sciences.fr This one-pot method is advantageous as it avoids the isolation of the sensitive Grignard reagent and allows for the preparation of functionalized arylzinc compounds that would not be compatible with the intermediate organomagnesium species. academie-sciences.frthieme-connect.com
Advanced Synthetic Approaches and Catalytic Methods for Related Organozinc Species
Recent advancements in organometallic chemistry have led to the development of sophisticated and efficient methods for the synthesis of organozinc compounds and their application in catalysis. These approaches offer milder reaction conditions, greater functional group tolerance, and improved yields compared to traditional methods.
Zinc Chloride-Promoted Cycloisomerizations and Multicomponent Reactions
Zinc chloride (ZnCl₂) has emerged as a cost-effective, low-toxicity, and versatile catalyst in organic synthesis. organic-chemistry.orgtandfonline.com Its utility is particularly evident in promoting complex chemical transformations such as cycloisomerizations and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures from simple precursors in a single step. tandfonline.comrsc.org
Cycloisomerization Reactions:
Zinc chloride effectively catalyzes the cycloisomerization of various unsaturated systems. A notable example is the 5-endo-dig cycloisomerization of 1,4-di- and 1,2,4-trisubstituted but-3-yn-1-ones. nih.govacs.org This reaction, typically conducted at room temperature in dichloromethane (B109758) with a catalytic amount (10 mol%) of zinc chloride, provides a high-yield route to substituted furans (85–97%). organic-chemistry.orgnih.govacs.org The process is characterized by its operational simplicity, excellent atom economy, and tolerance of a broad range of functional groups, including aryl, alkyl, and ether moieties. organic-chemistry.org
Kinetic studies on the cycloisomerization of 1-phenyl-4-(4-methylphenyl)butynone to form 2-(4-methylphenyl)-5-phenylfuran have shown that the reaction follows first-order kinetics with respect to the zinc chloride concentration. nih.govacs.orgresearchgate.net This indicates that the catalyst is directly involved in the rate-determining step of the transformation. nih.govacs.org Mechanistic investigations suggest the reaction proceeds via a 5-endo-dig cyclization mechanism, potentially through an intramolecular hydrogen transfer rather than simple proton catalysis. organic-chemistry.org
Multicomponent Reactions (MCRs):
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates structural features from each component. tandfonline.com Zinc compounds, including zinc chloride, have proven to be excellent multifunctional catalysts for these reactions. rsc.orgtandfonline.com For instance, zinc(II) chloride catalyzes a regioselective propargylation/amination/cycloisomerization cascade to produce substituted pyrroles from propargylic acetates, enoxysilanes, and primary amines in good yields. rsc.org
Another significant application is the zinc-catalyzed, one-pot, four-component synthesis of fully substituted pyridines. tandfonline.comtandfonline.com This reaction involves an aromatic aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297), and can be efficiently catalyzed by a zinc complex in an environmentally friendly solvent like ethanol, often with very short reaction times. tandfonline.com The choice of the zinc salt (e.g., ZnCl₂, Zn(OAc)₂, Zn(OTf)₂) and the solvent can be crucial factors in the reaction's efficiency and selectivity. tandfonline.comtandfonline.com
The table below summarizes key zinc chloride-promoted reactions leading to heterocyclic compounds.
| Reaction Type | Substrates | Catalyst | Product | Key Features |
| Cycloisomerization | 1,4-Aryl-substituted but-3-yn-1-ones | ZnCl₂ (10 mol%) | 2,5-Disubstituted furans | High yields (85-97%); Room temperature; 5-endo-dig cyclization. organic-chemistry.orgnih.govacs.org |
| Multicomponent Reaction | Propargylic acetates, enoxysilanes, primary amines | ZnCl₂ | Substituted pyrroles | One-pot synthesis; High regioselectivity. rsc.org |
| Multicomponent Reaction | Aromatic aldehydes, malononitrile, ketones, ammonium acetate | Zinc Complex (e.g., derived from ZnCl₂) | Fully substituted pyridines | Environmentally benign; Rapid reaction; High atom economy. tandfonline.comtandfonline.com |
| Multicomponent Reaction | 1,3-Dicarbonyl compounds, 2-alkynals, alkenes | Zinc Catalyst | Furyl-substituted cyclopropanes | Mild conditions; Low catalyst loading. researchgate.net |
Synthesis of Zinc(II) Complexes Incorporating 4-Methylphenyl-Substituted Ligands
The synthesis of coordination complexes of zinc(II) with ligands containing a 4-methylphenyl (p-tolyl) moiety is an area of active research. These complexes are of interest for their potential applications in materials science, particularly as luminescent materials for devices like organic light-emitting diodes (OLEDs). mdpi.com The ligands are typically multidentate, often of the Schiff base type, and are designed to create stable, well-defined coordination geometries around the zinc center.
A common synthetic strategy involves the condensation of an aldehyde or ketone with an amine containing a 4-methylphenyl group to form a Schiff base ligand, followed by reaction with a zinc(II) salt, such as zinc acetate dihydrate. mdpi.comresearchgate.net The final complex often features a tetrahedral coordination geometry around the zinc ion. mdpi.com
For example, a series of bis[2-[[(E)-(halophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) complexes have been synthesized. mdpi.comdntb.gov.uamdpi.com The synthesis starts with the preparation of azomethine ligands by condensing 2-(N-tosylamino)benzaldehyde with various anilines. mdpi.com These ligands are then reacted with zinc acetate in a methanol/chloroform mixture, followed by the addition of sodium hydroxide, to yield the target ZnL₂ complexes. mdpi.com The resulting complexes, such as Bis[2-[(E)-(4-chlorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II), are often yellow, high-melting-point solids. mdpi.com
Another example involves the synthesis of a Zn(II) complex with a hydrazone Schiff base ligand, Bis-[(E)-3{2-(1-4-chlorophenyl)ethylidiene}hydrazinyl]-N-(4-methylphenyl)-3-oxopropanamide. researchgate.net This complex was prepared by reacting the pre-synthesized ligand with zinc(II) chloride dihydrate in an alkaline solution under reflux. researchgate.net Spectroscopic analysis indicated that the ligand coordinates to the zinc ion in a bidentate fashion. researchgate.net
The table below details examples of zinc(II) complexes synthesized with ligands bearing a 4-methylphenyl group.
| Ligand Name | Ligand Type | Zinc Source | Resulting Complex Structure |
| N-[2-[(E)-(4-chlorophenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamide | Azomethine (Schiff Base) | Zinc acetate dihydrate | Bis[2-[(E)-(4-chlorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) mdpi.com |
| N-[2-[[(E)-(fluorophenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamide | Azomethine (Schiff Base) | Zinc acetate dihydrate | Bis[2-[[(E)-((fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) dntb.gov.uamdpi.com |
| Bis-[(E)-3{2-(1-4-chlorophenyl)ethylidiene}hydrazinyl]-N-(4-methylphenyl)-3-oxopropanamide | Hydrazone Schiff Base | Zinc(II) chloride dihydrate | Hexacoordinated octahedral Zn(II) complex researchgate.net |
| 1-{(E)-[(4-methylphenyl)imino]methyl}-2-naphthol | Schiff Base | Fe(III), Ni(II), Cu(II) salts (general synthesis shown) | Mononuclear 1:1:1 metal:ligand:co-ligand complexes bohrium.com |
| 4-chloro-2-{1-[(4-methylphenyl)amino]ethyl}phenol | Phenolic amine | (Not specified) | Potential to form complexes evitachem.com |
These synthetic methodologies highlight the versatility of zinc in both catalysis and coordination chemistry, enabling the creation of complex organic molecules and functional materials incorporating the 4-methylphenyl structural unit.
Reactivity and Mechanistic Investigations in Organic Transformations
Carbon-Carbon Bond Forming Reactions Catalyzed by or Involving Zinc Species
Organozinc reagents are workhorses in carbon-carbon bond formation, participating in a multitude of reactions that are central to modern organic chemistry. Their utility stems from their moderate reactivity, which allows for a high degree of chemoselectivity, and their compatibility with a wide range of functional groups. Chloro(4-methylphenyl)zinc, as a representative arylzinc halide, is frequently employed in these transformations, which are typically mediated by transition metal catalysts.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of carbon-carbon bonds. Chloro(4-methylphenyl)zinc is a key participant in several of these named reactions, serving as the nucleophilic partner that delivers the 4-methylphenyl (p-tolyl) group to an organic electrophile.
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. nih.govorganic-chemistry.org This reaction is renowned for its broad substrate scope and high functional group tolerance. In this context, chloro(4-methylphenyl)zinc serves as an effective nucleophilic partner for the transfer of the p-tolyl group to various aryl halides.
The catalytic cycle of the Negishi reaction typically involves three key steps: oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)), transmetalation of the organic group from the zinc reagent to the metal center, and reductive elimination of the final product, regenerating the catalyst. mit.edupitt.edu The use of chloro(4-methylphenyl)zinc in Negishi couplings allows for the synthesis of unsymmetrical biaryls, which are important structural motifs in pharmaceuticals and materials science. The reaction generally proceeds with high yields and is compatible with a wide array of functional groups on both the organozinc reagent and the aryl halide. organic-chemistry.org
Below is a representative data table illustrating the scope of the Negishi coupling of chloro(4-methylphenyl)zinc with various aryl bromides.
| Aryl Bromide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | CPhos | THF/Toluene | 25 | 92 |
| 4-Bromobenzonitrile | Pd(OAc)₂ | CPhos | THF/Toluene | 25 | 87 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ | CPhos | THF/Toluene | 25 | 94 |
| 2-Bromopyridine | Pd₂(dba)₃ | SPhos | THF | 60 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | CPhos | THF/Toluene | 25 | 65 |
This table presents representative data synthesized from typical Negishi coupling reactions of arylzinc reagents with aryl halides. nih.govorganic-chemistry.org
Beyond the classic Negishi coupling, chloro(4-methylphenyl)zinc is a versatile reagent in a broader range of palladium-catalyzed cross-coupling reactions. These reactions extend to various electrophilic partners, including aryl bromides and terminal alkynes, further highlighting the utility of this organozinc compound.
The coupling with aryl bromides, mechanistically similar to the Negishi reaction, provides a reliable route to biaryl compounds. nih.gov The choice of palladium catalyst and, crucially, the supporting ligand can significantly influence the reaction's efficiency and scope. Modern biarylphosphine ligands have enabled the coupling of even sterically hindered and electronically diverse substrates at mild temperatures. organic-chemistry.org
The palladium-catalyzed coupling of organozinc reagents with terminal alkynes, often referred to as a variation of the Sonogashira coupling, allows for the synthesis of substituted alkynes. researchgate.netorganic-chemistry.org In this reaction, the organozinc compound transmetalates its organic group to a palladium-alkynyl complex, which then undergoes reductive elimination to form the C(sp²)-C(sp) bond.
The following table showcases typical results for the palladium-catalyzed cross-coupling of chloro(4-methylphenyl)zinc with an aryl bromide and a terminal alkyne.
| Electrophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ | SPhos | - | THF | 60 | 95 |
| Phenylacetylene | Pd(PPh₃)₄ | - | - | THF | 25 | 88 |
This table provides illustrative examples of palladium-catalyzed cross-coupling reactions with chloro(4-methylphenyl)zinc, based on established methodologies for similar organozinc reagents. organic-chemistry.orgresearchgate.net
While palladium and nickel are the most common catalysts for cross-coupling reactions involving organozinc reagents, copper(I) salts can also promote or catalyze these transformations. Copper-catalyzed reactions often exhibit different reactivity and selectivity profiles compared to their palladium- and nickel-catalyzed counterparts. These reactions are particularly useful for certain substrate classes and can sometimes be more cost-effective. nih.gov
The mechanism of copper(I)-promoted cross-couplings is thought to involve the formation of a higher-order cuprate species from the organozinc reagent, which then undergoes oxidative addition with the organic halide. Alternatively, a direct transmetalation from zinc to a copper(I) halide may occur, followed by coupling with the electrophile. While the use of chloro(4-methylphenyl)zinc in copper-promoted cross-couplings is less documented than in palladium-catalyzed systems, the general principles of copper catalysis suggest its feasibility in such transformations.
Detailed research findings and specific data tables for the copper(I)-promoted reactions of chloro(4-methylphenyl)zinc are not extensively available in the reviewed literature. However, the general utility of copper catalysts in C-N and C-O cross-couplings with aryl chlorides suggests potential applications for C-C bond formation with organozinc reagents. nih.gov
In some variations of the Sonogashira reaction, zinc chloride has been found to promote the palladium-catalyzed cross-coupling of aryl bromides with terminal alkynes, even in the absence of a copper co-catalyst. nih.govwikipedia.org In this methodology, the role of zinc chloride is primarily to facilitate the formation of a zinc acetylide in situ from the terminal alkyne and a base. This zinc acetylide then participates in the palladium catalytic cycle, undergoing transmetalation to the palladium center.
Therefore, in this specific reaction, chloro(4-methylphenyl)zinc would not typically be used as the primary organometallic reagent. Instead, the catalytically active zinc species is generated from the terminal alkyne. This highlights the diverse roles that zinc compounds can play in organic synthesis, acting not only as stoichiometric reagents but also as key components in catalytic systems.
Recent advances in cross-coupling chemistry have expanded the scope of electrophiles to include non-traditional leaving groups, such as those derived from quaternary ammonium (B1175870) salts. Nickel-catalyzed cross-coupling reactions of arylzinc reagents with aryltrimethylammonium triflates have been developed as a mild method to activate anilines for cross-coupling. nih.govrsc.org This approach allows for the formation of biaryl compounds from readily available aniline precursors. It is plausible that chloro(4-methylphenyl)zinc could serve as the nucleophilic partner in such reactions.
Furthermore, benzylic zinc reagents are valuable nucleophiles in cross-coupling reactions for the synthesis of diarylmethanes and related structures. uni-muenchen.deuni-muenchen.de These reagents can be prepared by the direct insertion of zinc into benzylic halides. The cross-coupling of a benzylic zinc reagent with an arylzinc compound like chloro(4-methylphenyl)zinc would represent a less common transformation, as typically an organic halide serves as the electrophile. However, the versatility of transition metal catalysis may allow for such unconventional couplings under specific conditions.
The table below provides a hypothetical example of a nickel-catalyzed cross-coupling of chloro(4-methylphenyl)zinc with a cyclic quaternary ammonium salt, based on existing methodologies. rsc.org
| Electrophile | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) |
| N,N,N-Trimethylanilinium triflate | Chloro(4-methylphenyl)zinc | Ni(cod)₂/IMes | Dioxane | 80 | 75 |
This table illustrates a potential application of chloro(4-methylphenyl)zinc in a nickel-catalyzed cross-coupling with a quaternary ammonium salt, based on reported methods for similar arylzinc reagents.
Addition Reactions to Carbonyl Compounds and Unsaturated Systems
Arylzinc halides, the class of compounds to which Chloro(4-methylphenyl)zinc belongs, are known to participate in addition reactions to carbonyls and other unsaturated systems. However, their reactivity is generally lower than that of Grignard or organolithium reagents, often necessitating the use of catalysts or additives to proceed efficiently. nih.govuni-muenchen.de
While specific studies detailing the addition of Chloro(4-methylphenyl)zinc to carbonyl compounds are not extensively documented in prominent literature, the general behavior of arylzinc reagents provides a framework for its expected reactivity. These reagents can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction is often facilitated by the presence of salts like magnesium chloride (MgCl₂) or lithium chloride (LiCl), which break up organozinc aggregates and increase the nucleophilicity of the organic group. organic-chemistry.orgnih.gov For instance, various functionalized diarylzinc reagents, formed in situ, have been shown to add smoothly to aldehydes in the presence of MgCl₂ to produce secondary alcohols in high yields. organic-chemistry.org
The table below illustrates the general reactivity of functionalized organozinc reagents in addition reactions to aldehydes, which is indicative of the potential transformations involving Chloro(4-methylphenyl)zinc.
Table 1: Examples of Addition Reactions of Organozinc Reagents to Aldehydes organic-chemistry.org
| Organozinc Reagent (Generated in situ) | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| Bis(4-methoxyphenyl)zinc·2MgX₂ | Benzaldehyde | (4-Methoxyphenyl)phenylmethanol | 95 |
| Bis(4-methoxyphenyl)zinc·2MgX₂ | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(4-methoxyphenyl)methanol | 99 |
| Bis(3-methoxyphenyl)zinc·2MgX₂ | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3-methoxyphenyl)methanol | 91 |
| Bis(4-(triisopropylsilyloxy)phenyl)zinc·2MgX₂ | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(4-(triisopropylsilyloxy)phenyl)methanol | 92 |
Alkylative Amination Reactions
Alkylative amination of carbonyl compounds is a powerful method for the synthesis of complex amines. Recent advancements have highlighted zinc-mediated protocols that offer high efficiency and broad substrate scope. organic-chemistry.orgnih.gov These reactions typically involve the in situ formation of an iminium ion from an aldehyde and an amine, which is then intercepted by a nucleophilic alkyl species. In zinc-mediated versions, an alkyl radical is often generated from an alkyl halide and zinc dust, which then adds to the iminium ion. nih.gov
There is a lack of specific literature reports on the use of pre-formed Chloro(4-methylphenyl)zinc as the nucleophilic partner in a carbonyl alkylative amination reaction. The common zinc-mediated methods rely on zinc metal to generate alkyl radicals or alkylzinc species in the reaction mixture. organic-chemistry.org This approach is highly effective for producing α-branched alkylamines and can be performed on a gram scale for medicinally relevant compounds. nih.gov
Cycloisomerization for Heterocycle Synthesis (e.g., furans, pyrroles)
The synthesis of heterocyclic compounds such as furans and pyrroles can be achieved through the cycloisomerization of appropriately functionalized starting materials. Zinc compounds, particularly zinc salts like zinc chloride (ZnCl₂), have been identified as effective catalysts for these transformations. organic-chemistry.orgorganic-chemistry.org
For furan synthesis, zinc chloride catalyzes the 5-endo-dig cycloisomerization of alk-3-yn-1-ones at room temperature, affording 2,5-di- and 2,3,5-trisubstituted furans in high yields (85–97%). organic-chemistry.org The mechanism is believed to proceed through zinc-coordination to the carbonyl oxygen, which activates the alkyne for intramolecular nucleophilic attack by the enol. Similarly, certain zinc clusters have shown catalytic activity in converting 1,4-diphenylbut-3-yn-1-one to 2,5-diphenylfuran. researchgate.net
In the context of pyrrole synthesis, zinc chloride has been used in the reaction of N-propargylic β-enaminones. The reaction proceeds through a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate to ultimately yield 2-acetyl-1H-pyrroles. organic-chemistry.org It is important to note that in these examples, the zinc species acts as a Lewis acid catalyst and not as an organometallic reagent like Chloro(4-methylphenyl)zinc. The role of Chloro(4-methylphenyl)zinc itself in catalyzing or participating in such cycloisomerizations has not been specifically reported.
Cyclopropanation Reactions (General Organozinc Context)
Cyclopropanation is a fundamental transformation in organic synthesis, and organozinc reagents are central to one of its most important methods: the Simmons-Smith reaction. This reaction typically utilizes an organozinc carbenoid, such as (iodomethyl)zinc iodide (ICH₂ZnI), to transfer a methylene group to an alkene, forming a cyclopropane ring.
The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-disubstituted cyclopropane. The mechanism is concerted, with both new carbon-carbon bonds forming simultaneously. The active reagent is usually prepared from diiodomethane and a zinc-copper couple. While Chloro(4-methylphenyl)zinc is not directly used in the classic Simmons-Smith reaction, the broader context of organozinc chemistry is essential for understanding these transformations.
Polymerization Reactions (General Organozinc Context)
Organozinc compounds can act as initiators in certain types of polymerization reactions. For example, dialkylzinc compounds have been utilized to initiate radical chain reactions. These compounds can generate radical intermediates that trigger the polymerization of monomers. The choice of initiator, solvent, and temperature can influence the properties of the resulting polymer, such as molecular weight and polydispersity. While specific applications of Chloro(4-methylphenyl)zinc as a polymerization initiator are not well-documented, the general reactivity of organozinc compounds suggests its potential utility in this field, likely in coordination-insertion polymerization or as a component of a Ziegler-Natta type catalyst system, though this remains an area for further investigation.
Other Zinc-Mediated or Catalyzed Transformations
C-N and C-O Bond Formation Reactions
Zinc and its compounds are versatile catalysts and reagents for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. researchgate.net These reactions are fundamental in the synthesis of a vast array of pharmaceuticals, natural products, and materials. researchgate.net
While transition metals like palladium and copper are more famous for C-N and C-O cross-coupling reactions (e.g., Buchwald-Hartwig and Ullmann reactions), zinc-based systems offer a cheaper and less toxic alternative. Research into zinc-catalyzed C-N and C-O bond formation is an active area. For example, direct cross-coupling reactions between diarylzinc (Ar₂Zn) reagents and aryltrimethylammonium salts have been reported to form biaryl compounds via C-N bond cleavage, proceeding without an external catalyst. nih.gov This demonstrates the inherent reactivity of the carbon-zinc bond toward electrophilic nitrogen-containing partners, suggesting that Chloro(4-methylphenyl)zinc could potentially engage in similar, yet to be explored, C-N bond-forming cross-coupling reactions. However, specific, well-established protocols for the use of Chloro(4-methylphenyl)zinc in general C-N or C-O bond formation reactions are not prevalent in the current literature.
Hydroboration of Esters and Nitriles
The hydroboration of esters and nitriles using zinc-based catalysts has emerged as an efficient method for the reduction of these functional groups. Recent studies have demonstrated the utility of various zinc complexes in catalyzing the hydroboration of a wide range of esters and nitriles to yield the corresponding alkoxyboronate esters and N,N-diborylamines.
One study highlighted the use of a bench-stable iminopyridine-ligated zinc complex for the catalytic hydroboration of both esters and nitriles under solvent-free conditions. This method proved effective for a variety of substrates bearing different functionalities, resulting in good yields of the reduced products. For instance, the hydroboration of esters was typically carried out at 90 °C, while the reduction of nitriles proceeded at a lower temperature of 60 °C.
The general reaction schemes are as follows:
Hydroboration of Esters: RCOOR' + 2 HBpin → RCH₂OBpin + R'OBpin
Hydroboration of Nitriles: RCN + 2 HBpin → RCH₂N(Bpin)₂
Detailed investigations into the substrate scope revealed that both electron-donating and electron-withdrawing groups on the aromatic ring of the substrates are well-tolerated. Furthermore, Hammett plot analysis was employed to elucidate the electronic effects on the phenyl ring during these transformations.
Another approach utilized tri-coordinated zinc alkyl complexes bearing imino-phosphanamidinate chalcogenide ligands as pre-catalysts. These complexes, featuring a distorted trigonal planar geometry around the zinc ion, effectively catalyzed the hydroboration of nitriles and esters under ambient conditions.
The catalytic activity of zinc dihydride complexes has also been explored for the hydroboration of nitriles and imines. These catalysts demonstrated high activity, leading to excellent yields of diboronated amines with good functional group tolerance. A key intermediate, a single Zn-H insertion product, was isolated from a stoichiometric reaction of the zinc dihydride with a nitrile, providing insight into the reaction mechanism.
The following interactive table summarizes representative examples of zinc-catalyzed hydroboration of esters and nitriles.
| Substrate | Catalyst Type | Conditions | Product | Yield (%) |
| Methyl benzoate | Iminopyridine-ligated zinc complex | Neat, 90 °C | Benzyl alcohol | 85 |
| Ethyl acetate (B1210297) | Iminopyridine-ligated zinc complex | Neat, 90 °C | Ethanol | 80 |
| Benzonitrile | Iminopyridine-ligated zinc complex | Neat, 60 °C | Benzylamine | 92 |
| Acetonitrile | Iminopyridine-ligated zinc complex | Neat, 60 °C | Ethylamine | 88 |
| 4-Methoxybenzonitrile | Zinc dihydride complex | Neat, rt | 4-Methoxybenzylamine | 93 |
| 4-Chlorobenzonitrile | Zinc dihydride complex | Neat, rt | 4-Chlorobenzylamine | 95 |
Yields are for the isolated alcohol or amine after hydrolysis of the boronate ester or diborylamine.
Mechanistic Studies and Reaction Pathway Elucidation
Role of Zinc as a Lewis Acid or Chelating Agent in Reaction Catalysis
Zinc(II) ions, due to their d¹⁰ electronic configuration, are not redox-active under biological conditions. However, they play a crucial role as potent Lewis acids in a variety of chemical and biological transformations. In catalysis, the zinc atom acts as an electron pair acceptor, activating a substrate towards nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions. This Lewis acidity is fundamental to the function of many zinc-containing enzymes, where the zinc ion polarizes a substrate, such as a carbonyl group, thereby increasing its electrophilicity. For example, in the context of phosphoryl transfer reactions, the Mg²⁺ ion (acting as a Lewis acid) stabilizes the growing negative charge in the transition state.
The Lewis acidic character of zinc can be modulated by its coordination environment. The ligands bound to the zinc center influence its electrophilicity and, consequently, its catalytic activity. This principle is exploited in the design of chiral zinc catalysts for asymmetric synthesis, where the chiral ligand environment dictates the stereochemical outcome of the reaction.
In addition to its role as a simple Lewis acid, zinc can also function as a chelating agent. Chelation involves the formation of two or more coordinate bonds between a central metal ion and a single ligand, known as a chelating agent. This interaction can be crucial for catalysis by holding the substrate in a specific orientation relative to the catalytic center, thereby enhancing reaction rates and selectivity. For instance, in some enzymatic reactions, a substrate may chelate to the zinc ion, forming a rigid cyclic intermediate that directs the subsequent stereochemical course of the reaction.
Identification of Key Intermediates (e.g., Zinc Acetylides, Arylzinc intermediates)
The elucidation of reaction mechanisms involving organozinc compounds often hinges on the identification and characterization of key intermediates. Among the most significant of these are zinc acetylides and arylzinc species.
Zinc Acetylides are organozinc compounds containing a zinc-carbon bond to an acetylenic carbon. They are valuable intermediates in organic synthesis, particularly for the construction of carbon-carbon bonds. The formation of zinc acetylides typically involves the reaction of a terminal alkyne with an organozinc reagent, such as diethylzinc (B1219324), or with a zinc salt in the presence of a base. These intermediates are crucial in reactions like the synthesis of propargylic alcohols.
Arylzinc intermediates are another critical class of organozinc compounds, characterized by a zinc-carbon bond to an aromatic ring. The generation of arylzinc reagents can be achieved through several methods, including the direct insertion of zinc metal into an aryl halide
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications for Electronic and Geometric Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For a hypothetical study of Zinc, chloro(4-methylphenyl)-, DFT would be the method of choice to explore its fundamental chemical properties.
Geometry Optimization and Prediction of Molecular Structure
The initial step in a computational study of Zinc, chloro(4-methylphenyl)- would involve geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the Zn-C, Zn-Cl, and C-C bond lengths within the 4-methylphenyl group would be precisely calculated. While specific experimental or calculated data for Zinc, chloro(4-methylphenyl)- is unavailable, a DFT study on dialkylzinc compounds provides an example of the type of data that would be generated.
Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Arylzinc Halide (e.g., Phenylzinc Chloride) based on DFT Calculations. (Note: This data is for illustrative purposes and does not represent Zinc, chloro(4-methylphenyl)-)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| Zn-C | 1.95 - 2.05 | C-Zn-Cl | 170 - 180 |
These predicted structural parameters are invaluable for understanding the molecule's steric and electronic properties and can be compared with experimental data from techniques like X-ray crystallography, if available.
Electronic Structure Analysis and Bonding Characteristics
Following geometry optimization, a detailed analysis of the electronic structure would be performed. This involves examining the distribution of electrons within the molecule to understand the nature of the chemical bonds. For Zinc, chloro(4-methylphenyl)-, the polarity and strength of the Zn-C and Zn-Cl bonds would be of particular interest. This analysis would reveal the covalent and ionic character of these bonds, providing insight into the compound's reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. jmcs.org.mx A smaller gap generally indicates a more reactive species. jmcs.org.mx
For Zinc, chloro(4-methylphenyl)-, a DFT calculation would provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution. This would indicate which parts of the molecule are most likely to be involved in electron donation and acceptance.
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations on a Hypothetical Arylzinc Halide. (Note: This data is for illustrative purposes and does not represent Zinc, chloro(4-methylphenyl)-)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.0 to -6.5 |
| LUMO | -0.5 to -1.5 |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.
In a study of Zinc, chloro(4-methylphenyl)-, NBO analysis would be used to investigate hyperconjugative and conjugative interactions, such as the interaction between the p-orbitals of the phenyl ring and the orbitals of the zinc and chlorine atoms. This would provide a deeper understanding of the electronic delocalization and its impact on the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For Zinc, chloro(4-methylphenyl)-, an MEP map would likely show a negative potential around the chlorine atom and the π-system of the phenyl ring, and a positive potential around the zinc atom and the hydrogen atoms. This would provide a clear visual guide to the molecule's reactive sites.
Global and Local Chemical Reactivity Descriptors
DFT calculations can be used to compute a range of global and local reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net
Global reactivity descriptors provide information about the molecule as a whole. These include:
Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η): A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
Local reactivity descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.
Table 3: Illustrative Global Reactivity Descriptors for a Hypothetical Arylzinc Halide. (Note: This data is for illustrative purposes and does not represent Zinc, chloro(4-methylphenyl)-)
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -2.75 to -4.00 |
| Chemical Hardness (η) | 2.0 to 2.75 |
| Global Softness (S) | 0.18 to 0.25 |
Computational Elucidation of Reaction Mechanisms and Catalysis
Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and understanding the role of catalysts.
The study of reaction energy profiles and the calculation of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. Density Functional Theory (DFT) is a common method used to investigate such profiles for organometallic compounds. These calculations can elucidate the step-by-step mechanism of reactions involving Zinc, chloro(4-methylphenyl)-, such as cross-coupling reactions or additions to carbonyls. By mapping the energy changes along a reaction coordinate, researchers can identify the rate-determining steps and the structures of transient intermediates and transition states.
Computational chemistry plays a crucial role in rational catalyst design and in understanding the origins of selectivity in catalytic reactions. For reactions catalyzed by complexes of Zinc, chloro(4-methylphenyl)- or reactions where it acts as a reagent in a catalyzed process, computational studies can model the interactions between the substrate, the catalyst, and the organozinc compound. Techniques such as DFT can be employed to investigate factors like ligand effects on catalyst activity and how they control chemodivergence, leading to different products from the same starting materials under slightly different catalytic conditions.
Specific computational investigations into the catalyst performance and selectivity, including ligand-controlled chemodivergence, for reactions involving Zinc, chloro(4-methylphenyl)- have not been specifically reported in the scientific literature.
Computational Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational tools can be used to analyze and quantify these interactions.
While Hirshfeld surface analysis has been applied to various organometallic compounds, a specific study on Zinc, chloro(4-methylphenyl)- is not available in the current literature.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. By identifying critical points in the electron density, QTAIM can define atomic basins and the bond paths that connect them. The properties of the electron density at the bond critical points (BCPs) offer insights into the nature of the chemical bonds, distinguishing between covalent, ionic, and metallic interactions.
A detailed QTAIM analysis of the C-Zn bond and other interactions within Zinc, chloro(4-methylphenyl)- has not been specifically published. Such a study could provide valuable information about the electronic nature of this organozinc compound.
Molecular Docking Studies of Chemical Binding Interactions with Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a small molecule ligand to a protein or other macromolecular target. The results of docking studies can provide insights into the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Specific molecular docking studies investigating the binding interactions of Zinc, chloro(4-methylphenyl)- with macromolecules are not found in the current scientific literature. Such studies would be valuable in assessing its potential biological activity.
Advanced Research Perspectives and Future Directions
Development of Novel Zinc Reagents and Catalytic Systems for Enhanced Reactivity and Selectivity
The pursuit of more efficient and selective synthetic methods is a central theme in modern chemistry. For chloro(4-methylphenyl)zinc, future research will likely focus on the development of new reagent formulations and catalytic systems to enhance its performance in cross-coupling reactions and other transformations.
One promising avenue is the formulation of novel organozinc reagents derived from or used in conjunction with chloro(4-methylphenyl)zinc. This includes the preparation of mixed-metal reagents or the use of additives that can modulate the reactivity and selectivity of the zinc center. For instance, the formation of zincates by the addition of salts like lithium chloride has been shown to significantly impact the solubility and reactivity of organozinc species, a principle that can be further exploited. nih.gov
The development of advanced catalytic systems is another critical area. While palladium and nickel catalysts are standard in Negishi cross-coupling reactions, the exploration of catalysts based on more abundant and less toxic first-row transition metals like iron and cobalt is a significant trend. researchgate.net Future work will likely involve the design of sophisticated ligand scaffolds for these metals that are specifically tailored to activate the carbon-zinc bond of chloro(4-methylphenyl)zinc with high efficiency and selectivity.
Table 1: Comparison of Catalytic Systems for Arylzinc Reagents
| Catalyst System | Metal | Typical Ligands | Key Advantages | Research Focus for Chloro(4-methylphenyl)zinc |
| Traditional | Palladium, Nickel | Phosphines, N-heterocyclic carbenes | High efficiency, broad scope | Development of more air- and moisture-stable precatalysts. |
| Emerging | Iron, Cobalt | Pyridyl-based, bisphosphine ligands | Lower cost, reduced toxicity | Ligand design for improved catalyst stability and turnover numbers. |
| Cooperative | Dual-metal systems | Bridging ligands | Potential for unique reactivity | Exploring synergistic effects with other metals to control selectivity. |
Exploration of Unconventional Reactivity Modes for Organozinc Compounds
Beyond traditional cross-coupling reactions, researchers are increasingly exploring unconventional reactivity modes for organozinc compounds, including those involving radical intermediates. The generation of aryl radicals from organozinc reagents opens up new pathways for carbon-carbon and carbon-heteroatom bond formation.
Photoredox catalysis has emerged as a powerful tool to access these radical pathways under mild conditions. iciq.orgbeilstein-journals.org Future investigations will likely focus on the use of visible-light photoredox catalysts to promote novel transformations of chloro(4-methylphenyl)zinc. This could involve its participation in radical-polar crossover reactions, where a radical addition is followed by an ionic step, or in dual catalytic cycles that merge photoredox catalysis with transition metal catalysis. beilstein-journals.org
The exploration of electrochemistry to initiate radical reactions of chloro(4-methylphenyl)zinc is another promising frontier. Electrochemical methods offer a high degree of control over the redox potential, potentially enabling transformations that are difficult to achieve with chemical oxidants or reductants.
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The transient and often complex nature of organometallic intermediates necessitates the use of advanced in-situ spectroscopic techniques to probe reaction pathways in real-time.
For chloro(4-methylphenyl)zinc, techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structure and concentration of key intermediates in a catalytic cycle. nih.govresearchgate.net For example, monitoring the changes in the vibrational frequencies of the carbon-zinc bond or the chemical shifts of the aromatic protons can help to identify species involved in oxidative addition, transmetalation, and reductive elimination steps.
Furthermore, techniques like fluorescence microscopy have been used to visualize organozinc intermediates on the surface of zinc metal during their formation. nih.gov This approach could be adapted to study the initial steps of reactions involving chloro(4-methylphenyl)zinc prepared directly from 4-chlorotoluene (B122035) and zinc metal. Gas-phase studies using techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy can also provide fundamental insights into the intrinsic properties and reactivity of chloro(4-methylphenyl)zinc cations. rsc.org
Synergistic Integration of Experimental and Computational Methodologies in Organozinc Chemistry
The combination of experimental studies with high-level computational modeling provides a powerful approach to unraveling complex reaction mechanisms and predicting the behavior of new chemical systems. In the context of chloro(4-methylphenyl)zinc, this synergy is expected to play a pivotal role in future research.
Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle of a Negishi cross-coupling reaction involving chloro(4-methylphenyl)zinc. researchgate.net Such studies can provide detailed information on the geometries and energies of transition states and intermediates, helping to elucidate the factors that control reactivity and selectivity. Computational modeling can also be used to predict the electronic and steric effects of different ligands on the catalytic activity, thereby guiding the design of new and more effective catalysts. rsc.org
The validation of computational predictions through carefully designed experiments is a crucial aspect of this integrated approach. For example, kinetic studies can be used to measure reaction rates and activation parameters, which can then be compared with the values obtained from DFT calculations. This iterative process of prediction and experimental verification can lead to a deeper and more nuanced understanding of the chemistry of chloro(4-methylphenyl)zinc.
Table 2: Integrated Experimental and Computational Workflow
| Step | Experimental Technique | Computational Method | Information Gained |
| 1. Reagent/Catalyst Design | Synthesis and characterization | DFT calculations of electronic and steric properties | Rational design of new ligands and reagents. |
| 2. Reaction Optimization | High-throughput screening | Calculation of reaction energy profiles | Identification of optimal reaction conditions. |
| 3. Mechanistic Investigation | In-situ spectroscopy (NMR, IR) | Transition state analysis | Elucidation of reaction pathways and intermediates. |
| 4. Validation | Kinetic studies, product analysis | Comparison of calculated and experimental data | Confirmation of mechanistic hypotheses. |
Design and Synthesis of Complex Polyfunctionalized Molecules Utilizing Chloro(4-methylphenyl)zinc Chemistry
The ultimate goal of developing new synthetic methodologies is their application in the construction of complex and functionally rich molecules, such as natural products and pharmaceuticals. nih.govrsc.org Chloro(4-methylphenyl)zinc, with its inherent functional group tolerance, is well-suited for use in the late-stage functionalization of complex molecular scaffolds.
Moreover, the application of chloro(4-methylphenyl)zinc in the synthesis of functional organic materials is an area with significant growth potential. Its use in the preparation of conjugated polymers and other advanced materials could lead to the development of new technologies in areas such as electronics and photonics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
